Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
- Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate and related compounds are synthesized through various methods. One approach involves the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with 3-amino-1H-[1,2,4]triazole, and 3-amino-5-methylpyrazole, yielding polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines (Goryaeva et al., 2009).
Chemical Reactivity
- Investigations into the chemical reactivity of these compounds have revealed interesting transformations. For example, when treated with certain electrophilic reagents, 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4- triazolo[4,3-a]pyrimidines yield the respective 6-substituted derivatives, showcasing their potential in synthetic chemistry (Atta, 2011).
Applications in Organic Chemistry
- Some studies have focused on the use of these compounds in organic chemistry, particularly in the formation of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids, highlighting their role in peptide synthesis (Benoiton & Chen, 1981).
Novel Compounds Synthesis
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, a related compound, was synthesized using a Biginelli reaction. This process showcases the versatility of these compounds in creating diverse molecular structures (Suwito et al., 2018).
Development of New Molecules
- The reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines was explored to develop pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidine derivatives, potentially useful as benzodiazepine receptor ligands (Bruni et al., 1994).
Green Chemistry Applications
- A study focused on a green protocol to synthesize various pyrimidines using PEG-400 under microwave irradiation, demonstrating the compound's utility in environmentally friendly chemistry processes (Basha et al., 2019).
Crystallography and Molecular Structure
- Research into the hydrogen-bonded chain of rings in certain pyrazolo[1,5-a]pyrimidines revealed intricate details of their molecular structure, important for understanding their chemical properties (Portilla et al., 2006).
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact withATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are critical in the regulation of cellular stress responses and inflammation.
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-21-15(20)12-8-11(10-6-7-10)17-14-9-13(16(2,3)4)18-19(12)14/h8-10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLMSPFSXVKLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC(=NN12)C(C)(C)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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